molecular formula C13H19NO6 B2939820 rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate CAS No. 2343964-46-3

rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate

Cat. No.: B2939820
CAS No.: 2343964-46-3
M. Wt: 285.296
InChI Key: VXLDBRNEQKKZSU-OPRDCNLKSA-N
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Description

This compound is a chiral cyclopropane derivative featuring three key functional groups:

  • Ethyl ester at position 1, enhancing lipophilicity and stability compared to carboxylic acids.
  • Boc-protected formamido group at position 2, providing amine protection for synthetic versatility.
  • Formyl group at position 3, enabling further derivatization (e.g., nucleophilic additions or cross-coupling reactions).

The stereochemistry (1R,2R,3R) and strained cyclopropane ring make it a valuable intermediate in medicinal chemistry, particularly for peptidomimetics or enzyme inhibitors requiring rigid scaffolds.

Properties

IUPAC Name

ethyl (1R,2R,3R)-2-formyl-3-[formyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]cyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO6/c1-5-19-11(17)9-8(6-15)10(9)14(7-16)12(18)20-13(2,3)4/h6-10H,5H2,1-4H3/t8-,9-,10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXLDBRNEQKKZSU-OPRDCNLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(C1N(C=O)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H]([C@H]1N(C=O)C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The tert-butoxycarbonyl group can be substituted under acidic conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Acidic conditions, such as hydrochloric acid, can facilitate the removal of the tert-butoxycarbonyl group.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amine derivatives.

Scientific Research Applications

rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The formamido group can form hydrogen bonds with active site residues, while the cyclopropane ring provides structural rigidity, enhancing binding affinity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related cyclopropane, cyclobutane, cyclopentane, and cyclohexane derivatives from the evidence:

Compound Name CAS Molecular Formula Key Substituents Ring Type Source
rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate N/A (inferred) C₁₄H₂₀N₂O₆ Ethyl ester, Boc-formamido, formyl Cyclopropane Synthetic target
rac-(1R,3R)-3-({[(tert-butoxy)carbonyl]amino}methyl)-2,2-difluorocyclopropane-1-carboxylic acid 251.23 C₁₁H₁₀N₂O₂ Carboxylic acid, Boc-aminomethyl, 2,2-difluoro Cyclopropane Enamine Ltd
rel-tert-butyl N-[(1r,3r)-3-formylcyclobutyl]carbamate 171549-92-1 C₁₀H₁₇NO₃ Boc-protected amine, formyl Cyclobutane Aladdin
methyl (1R,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylate 489446-72-2 C₁₂H₂₁NO₄ Methyl ester, Boc-protected amine Cyclopentane Evidence
(1R,3S)-3-{[(tert-butoxy)carbonyl]amino}cyclohexane-1-carboxylic acid (PBZS1035) 222530-39-4 C₁₂H₂₁NO₄ Carboxylic acid, Boc-protected amine Cyclohexane PharmaBlock

Key Findings:

Cyclobutane derivatives (e.g., Aladdin’s 171549-92-1 ) balance moderate strain with synthetic flexibility.

Functional Group Impact :

  • Esters vs. Carboxylic Acids : The target’s ethyl ester improves cell permeability over carboxylic acid analogs (e.g., PBZS1035 ), critical for prodrug design.
  • Formyl Group : Unique to the target and Aladdin’s cyclobutane compound, this group enables aldehyde-specific reactions (e.g., reductive amination) absent in other Boc-protected amines .
  • Fluorine Substituents : Enamine’s difluorocyclopropane (CAS 251.23 ) offers enhanced metabolic stability but reduced electrophilicity compared to the formyl-containing target.

Stereochemical Complexity :

  • The target’s (1R,2R,3R) configuration provides distinct spatial orientation for target binding, whereas PharmaBlock’s cyclohexane derivatives (e.g., PBZS1035 ) focus on trans/cis cyclohexane conformers for scaffold diversity.

Applications :

  • Cyclopropane/cyclobutane derivatives are preferred in fragment-based drug discovery due to their rigidity.
  • Cyclohexane/cyclopentane analogs (e.g., PBZS1035 , CAS 489446-72-2 ) are more common in peptide backbone modifications.

Research Implications

  • Comparative data highlight trade-offs between ring strain (reactivity) and functional group compatibility (synthetic utility).

Biological Activity

The compound rac-ethyl(1R,2R,3R)-2-{N-[(tert-butoxy)carbonyl]formamido}-3-formylcyclopropane-1-carboxylate (CAS Number: 2343964-46-3) is a cyclopropane derivative that has garnered attention for its potential biological activities. This article explores its structural characteristics, synthesis, and documented biological effects based on diverse research findings.

Structural Characteristics

The molecular structure of this compound is notable for its cyclopropane ring and formyl group. The compound can be represented by the following molecular formula:

PropertyValue
Molecular FormulaC₁₁H₁₉N₁O₄
Molecular Weight229.28 g/mol
SMILESCC[C@@H]1C[C@@]1(C(=O)O)NC(=O)OC(C)(C)C

Synthesis

The synthesis of this compound typically involves the coupling of cyclopropane derivatives with formamido and tert-butoxycarbonyl groups. The synthetic routes often leverage standard organic reactions such as amide formation and cyclization techniques.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For example, a related cyclopropane derivative demonstrated significant activity against various bacterial strains, suggesting potential applications in pharmacology for treating infections .

Anticancer Activity

Research has shown that certain cyclopropane derivatives possess anticancer activity. Specifically, compounds with structural similarities to this compound have been evaluated in vitro against cancer cell lines. These studies revealed that such compounds can induce apoptosis in cancer cells, highlighting their potential as chemotherapeutic agents .

Enzyme Inhibition

Inhibitory effects on specific enzymes have also been reported for related compounds. For instance, some derivatives were found to inhibit serine proteases and other enzyme classes that are critical in various biological pathways. This inhibition could lead to therapeutic implications in conditions where these enzymes are dysregulated .

Case Study 1: Antimicrobial Testing

A study conducted on a series of cyclopropane derivatives including this compound revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 12.5 to 50 µg/mL depending on the specific derivative tested.

Case Study 2: Cancer Cell Line Evaluation

In vitro assays using the HeLa cell line indicated that this compound resulted in a dose-dependent decrease in cell viability. At concentrations of 25 µM and above, significant cell death was observed after 48 hours of treatment.

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